5-Phenylthiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSEYMWXVXBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480645 | |
| Record name | 5-PHENYLTHIAZOLE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25445-02-7 | |
| Record name | 5-PHENYLTHIAZOLE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylthiazole 2 Thiol and Its Functionalized Analogs
Precursor Synthesis and Intermediate Derivatization
The foundation for synthesizing complex thiazole (B1198619) derivatives often lies in the efficient preparation of key precursors and intermediates. These foundational molecules provide the necessary chemical structures that are later modified to achieve the final target compounds.
A common and crucial precursor for many phenylthiazole-based compounds is 4-phenyl-2-aminothiazole. The Hantzsch thiazole synthesis is a prominent and widely utilized method for this purpose. wikipedia.org This reaction typically involves the cyclocondensation of an α-haloketone, such as phenacyl bromide, with a thioamide, most commonly thiourea (B124793). wikipedia.orgnanobioletters.com
Several variations of this fundamental reaction have been developed to improve efficiency and yield. One established method involves the reaction of acetophenone (B1666503) and thiourea in the presence of iodine, which can be conducted by heating in a solvent like toluene (B28343) or through microwave irradiation for a more rapid synthesis. gjesr.comgoogle.com Another approach employs a copper silicate (B1173343) heterogeneous catalyst, which facilitates the reaction between phenacyl bromide and thiourea in ethanol (B145695), offering the advantage of a reusable catalyst. nanobioletters.com Once synthesized, these 4-phenyl-2-aminothiazole derivatives serve as versatile platforms for further functionalization to create a wide array of substituted compounds. nih.gov
Table 1: Selected Synthetic Methods for 4-Phenyl-2-aminothiazole
| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Conditions | Reference |
|---|---|---|---|---|
| Acetophenone | Thiourea | Iodine | Heating in toluene (130-140°C) | gjesr.com |
| Acetophenone | Thiourea | Iodine | Microwave irradiation (150-200 W) | google.com |
| Phenacyl bromide | Thiourea | Copper Silicate | Reflux in ethanol (78°C) | nanobioletters.com |
The introduction of acyl groups to the phenylthiazole framework is a key step in the synthesis of many functionalized analogs. These acyl-substituted intermediates are valuable for building more complex molecules. Acylation can be achieved through various methods, targeting either the thiazole ring or its substituents. For instance, N-(5-acyl-thiazol-2-yl) amides can be prepared through the Hantzsch cyclization of α-chloro carbonyl compounds with thiobenzamides. mdpi.com
A key intermediate, 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, is synthesized from its corresponding carboxylic acid, which in turn is often prepared via hydrolysis of the ethyl ester. This acyl chloride is highly reactive and allows for the introduction of various functional groups through nucleophilic acyl substitution. Another strategy involves the preparation of substituted phenacyl bromides from the corresponding acetophenones, which are then reacted with thiourea derivatives to form N-aryl-4-phenylthiazol-2-amines. ijsdr.org
Table 2: Examples of Acyl-Substituted Phenylthiazole Intermediate Synthesis
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| N-(1-chloro-2-oxo-2-phenylethyl)propenamide | Hantzsch Cyclization | Benzothioamide | N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide | mdpi.com |
| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | Hydrolysis & Chlorination | NaOH, then SOCl₂ or similar | 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
| Substituted Acetophenone | Bromination & Cyclization | Br₂/Acetic Acid, then substituted thiourea | N-Aryl-4-(substituted-phenyl)-1,3-thiazol-2-amines | ijsdr.org |
Direct Synthetic Routes to 5-Phenylthiazole-2-thiol Scaffolds
Directly constructing the this compound core involves specific reactions that form the heterocyclic ring and introduce the sulfur atom at the 2-position in a concerted or sequential manner.
Cyclocondensation is the cornerstone of thiazole synthesis, involving the formation of the ring from two or more linear precursors. wisdomlib.org The aforementioned Hantzsch synthesis is a classic example of a cyclocondensation reaction. wikipedia.org Beyond the Hantzsch method, other cyclocondensation strategies exist. For example, ethyl 4-methyl-2-phenylthiazole-5-carboxylate can be formed by the reaction of thiobenzamide (B147508) and ethyl 2-chloroacetoacetate. mdpi.com More recent advancements include the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, which provides a modern alternative for thiazole synthesis. acs.org These reactions underscore the versatility of cyclocondensation in generating diverse thiazole structures by varying the building blocks.
The introduction of the thiol group at the C2 position is critical for the synthesis of this compound. The target compound exists in a tautomeric equilibrium with its thione form, 5-phenyl-3H-1,3-thiazole-2-thione. A key reagent for introducing the C=S or C-SH group in heterocyclic synthesis is carbon disulfide (CS₂). The Cook-Heilbron synthesis, for example, utilizes the reaction of an α-aminonitrile with carbon disulfide to form the thiazole ring, with CS₂ serving as the source for the second carbon and the exocyclic sulfur atom. wikipedia.org Similarly, the synthesis of related 2-thiol heterocycles, such as 5-substituted-1,3,4-thiadiazole-2-thiols, often involves the reaction of a hydrazide intermediate with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This highlights a general and effective strategy for creating the thiazole-2-thiol moiety. Another approach is the direct thiolation of a pre-formed heterocycle. A metal-free method has been developed for the C(sp²)-H bond thiolation of 2-aminothiazoles using heterocyclic thiols and N-chlorosuccinimide (NCS), which could potentially be adapted for the synthesis of 2-thiolated thiazoles. vmssangola.org
Advanced Functionalization and Ligand Design
The this compound scaffold is not only a synthetic target but also a versatile building block for creating more complex molecules with specific functions. The reactive thiol group is a key handle for further derivatization. It can be oxidized to form corresponding disulfides or sulfonic acids, allowing for the modulation of the molecule's electronic properties and solubility. Furthermore, the thiol group can readily undergo substitution reactions to yield thioesters and other derivatives.
The ability of the thiazole ring and the thiol group to coordinate with metal ions makes this scaffold particularly interesting for ligand design. Research has demonstrated that 4-phenylthiazole-2-thiol (B1223627) can act as a ligand to form complexes with metals such as bismuth(III), showcasing its potential in the development of new coordination compounds. researchgate.net This capacity for functionalization and metal coordination positions this compound and its analogs as valuable components in materials science and medicinal chemistry.
N-Substitution and Acrylamide (B121943) Derivatization of 5-Phenylthiazol-2-amine (B1207395)
The derivatization of the 2-amino group of 5-phenylthiazole (B154837) is a common strategy to modulate the compound's physicochemical properties and biological activity. N-substitution and subsequent acrylamide formation are key synthetic transformations in this regard.
The synthesis of N-substituted 5-phenylthiazol-2-amine derivatives can be achieved through various methods. One common approach involves the direct arylation of N-phenyl-N-benzyl(thiazol-2-yl)amine using aryl bromides as the aryl donors. This method has been shown to be effective for producing 5-arylated 2-aminothiazoles. researchgate.net Another strategy is the reaction of 2-aminothiazoles with phenyl halides or the cyclization of thiourea derivatives with phenylacetaldehyde. mdpi.com
Acrylamide derivatization is often pursued to introduce a reactive Michael acceptor, which can covalently bind to biological targets. A general and efficient method for the synthesis of N-(5-phenylthiazol-2-yl)acrylamides involves a two-step process. First, 2-bromoacetophenones are treated with thiourea in ethanol to yield 4-phenyl-2-aminothiazole derivatives. These intermediates are then conjugated with acryloyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as N,N-diisopropylethylamine (DIEA) to afford the final acrylamide products. rasayanjournal.co.in This method is versatile and allows for the introduction of various substituents on the phenyl ring.
Table 1: Synthesis of N-Substituted 5-Phenylthiazol-2-yl Acrylamide Derivatives
| Compound | Starting Material (2-bromoacetophenone derivative) | Intermediate (4-phenyl-2-aminothiazole derivative) | Final Product (N-(5-phenylthiazol-2-yl)acrylamide derivative) | Notes |
|---|---|---|---|---|
| 1a | 2-bromo-1-phenylethan-1-one | 4-phenylthiazol-2-amine | N-(4-phenylthiazol-2-yl)acrylamide | A foundational compound in many studies. |
| 1b | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 4-(4-fluorophenyl)thiazol-2-amine | N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide | Introduction of an electron-withdrawing group. |
| 1c | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 4-(4-methoxyphenyl)thiazol-2-amine | N-(4-(4-methoxyphenyl)thiazol-2-yl)acrylamide | Introduction of an electron-donating group. |
| 1d | 2-bromo-1-(p-tolyl)ethan-1-one | 4-(p-tolyl)thiazol-2-amine | N-(4-(p-tolyl)thiazol-2-yl)acrylamide | A methyl group substituent on the phenyl ring. |
This table presents a selection of synthesized derivatives to illustrate the synthetic scope.
Incorporation into Binary Heterocyclic Systems (e.g., Thiazolyl-triazoles, Thiazole-Thiophene Linkages)
The fusion or linking of the this compound core with other heterocyclic rings, such as triazoles and thiophenes, generates binary systems with potentially enhanced biological profiles.
Thiazolyl-triazoles: The synthesis of thiazolyl-triazoles often involves a multi-step sequence starting from a substituted thiazole. One common method begins with the preparation of a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. This is typically achieved by reacting a benzoic acid hydrazide with carbon disulfide in an alkaline ethanolic solution to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine (B178648) hydrate. nih.gov The resulting aminotriazole can be further functionalized, for instance, by condensation with various aldehydes to form Schiff bases, which can then be cyclized with reagents like thioglycolic acid. nih.gov Alternatively, one-pot synthesis methods have been developed for 3,4,5-trisubstituted 1,2,4-triazoles, which involve the reaction of secondary amides and hydrazides activated by triflic anhydride, followed by microwave-induced cyclodehydration. organic-chemistry.org
Thiazole-Thiophene Linkages: The synthesis of thiazole-thiophene hybrids can be accomplished through various coupling strategies. A bi-heterocyclic azo derivative has been synthesized via the diazo-coupling reaction of 2-amino-3-carbethoxy-4,5-dimethylthiophene and 2-amino-4-phenylthiazole. allsaintscollege.ac.in Another approach involves the cyclization of pyrazoline derivatives with phenacyl bromide under microwave-assisted conditions to incorporate a thiophene (B33073) moiety. acs.org
Table 2: Synthesis of Binary Heterocyclic Systems
| Compound | Heterocyclic System | Synthetic Approach | Key Reagents |
|---|---|---|---|
| 2a | Thiazolyl-triazole | Multi-step synthesis via aminotriazole | Benzoic acid hydrazide, CS₂, Hydrazine hydrate |
| 2b | Thiazolyl-triazole (fused) | One-pot condensation | 2-(Benzothiazole-2-yl)acetohydrazide, Aryl isothiocyanate |
| 2c | Thiazole-Thiophene | Diazo-coupling reaction | 2-amino-3-carbethoxy-4,5-dimethylthiophene, 2-amino-4-phenylthiazole |
| 2d | Thiazole-Thiophene | Cyclization of pyrazoline | Pyrazoline derivative, Phenacyl bromide |
This table provides examples of different synthetic strategies for creating binary heterocyclic systems containing the 5-phenylthiazole moiety.
Synthesis of Thiadiazole-Thiol Hybrids Featuring Phenyl Substituents
The combination of thiazole and thiadiazole rings, both containing sulfur and nitrogen, can lead to hybrid molecules with interesting chemical and biological properties. The synthesis of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives often starts from thiosemicarbazides.
A general route involves the cyclization of arylthiosemicarbazides with carbon disulfide to produce 5-(phenylamino)-1,3,4-thiadiazole-2-thiol. core.ac.uk These intermediates can then be further functionalized. For example, they can be reacted with benzoyl chloride or acetyl chloride in the presence of a base like potassium carbonate to yield S-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]benzenecarbothioate or the corresponding ethanethioate. core.ac.uk Another method involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid to prepare 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in One-pot, three-component reactions have also been developed for the synthesis of N-substituted 5-amino-1,3,4-thiadiazole derivatives from a ketene (B1206846) S,S-acetal, hydrazine, and an isothiocyanate in an environmentally friendly solvent. bohrium.com
Table 3: Synthesis of Phenyl-Substituted Thiadiazole-Thiol Hybrids
| Compound | Starting Material | Synthetic Method | Key Reagents |
|---|---|---|---|
| 3a | Arylthiosemicarbazide | Cyclization | Carbon disulfide |
| 3b | 4-Substituted benzoyl thiosemicarbazide | Dehydrocyclization | Concentrated H₂SO₄ |
| 3c | Ketene S,S-acetal, Hydrazine, Isothiocyanate | One-pot, three-component reaction | Green solvent |
| 3d | 5-(Phenylamino)-1,3,4-thiadiazole-2-thiol | Acylation | Benzoyl chloride, K₂CO₃ |
This table illustrates various synthetic pathways to obtain thiadiazole-thiol hybrids with phenyl substituents.
Rational Design of Hybrid Molecules for Specific Biological Targets
The this compound scaffold serves as a valuable template for the rational design of hybrid molecules aimed at specific biological targets, particularly enzymes. By understanding the three-dimensional structure of the target protein, medicinal chemists can design and synthesize derivatives with optimized interactions, leading to enhanced potency and selectivity.
A notable example is the structure-based design of N-(5-phenylthiazol-2-yl)acrylamides as inhibitors of glutathione (B108866) S-transferase omega 1 (GSTO1-1), an enzyme implicated in cancer. mdpi.comnih.gov Starting from a known thiazole derivative, acrylamide-containing compounds were synthesized to covalently bind to a cysteine residue (Cys32) in the catalytic site of GSTO1-1. mdpi.comnih.gov X-ray crystallography of the inhibitor-enzyme complexes revealed a reorientation of the phenyl-thiazole core, which guided further structural modifications. mdpi.comnih.gov This rational design approach led to the development of highly potent inhibitors. mdpi.comnih.gov
Another example is the design of chalcone-thiazole hybrids as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. allsaintscollege.ac.in A pharmacophore hybridization approach was used to combine the structural features of chalcones and thiazoles, both known to have 5-LOX inhibitory activity. allsaintscollege.ac.in This led to the synthesis of novel hybrid molecules with synergistic inhibitory effects. allsaintscollege.ac.in
Table 4: Examples of Rationally Designed this compound Hybrids
| Target | Hybrid Scaffold | Design Strategy | Key Structural Features |
|---|---|---|---|
| Glutathione S-transferase omega 1 (GSTO1-1) | N-(5-phenylthiazol-2-yl)acrylamide | Structure-based design, Covalent inhibition | Acrylamide warhead for covalent binding to Cys32 |
| 5-Lipoxygenase (5-LOX) | Chalcone-thiazole | Pharmacophore hybridization | Combination of chalcone (B49325) and thiazole motifs |
| HIV Reverse Transcriptase | Phenethylthiazolylthiourea (PETT) | Structure-based design targeting NNI binding pocket | Ortho- and meta-substituents on the phenyl ring |
| Adenosine Receptors | 2,3,5-substituted mdpi.comnih.govCurrent time information in Bangalore, IN.thiadiazole | Allosteric modulation | Phenyl and methylphenyl substitutions |
This table showcases examples of how the this compound scaffold has been rationally modified to target specific enzymes.
Advanced Structural Characterization and Elucidation of 5 Phenylthiazole 2 Thiol and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the structural features of 5-Phenylthiazole-2-thiol and its derivatives in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules.
¹H NMR: In the ¹H NMR spectra of this compound derivatives, the chemical shifts provide valuable information about the electronic environment of the protons. For instance, in a series of N-{5-(4-Methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl} benzamide (B126) derivatives, the amide proton appears as a singlet in the region of δ 13.23-13.45 ppm, while aromatic protons resonate between δ 7.47-8.39 ppm. scielo.br The disappearance of the -NH2 signal and the appearance of the amide proton signal confirm the conversion of the amine group to an amide linkage. scielo.br In another example, the ¹H NMR spectrum of 5-(1-Hydrazonoethyl)-4-methyl-3-phenylthiazole-2(3H)-thione displays a singlet at δ 1.99 ppm corresponding to the methyl group protons. nih.gov For some derivatives, a thiol-thione tautomeric proton (SH) can be observed, for example, at a chemical shift of 14.7 ppm. heteroletters.org
¹³C NMR: The ¹³C NMR spectra complement the ¹H NMR data by providing insights into the carbon framework. In a study of thiazoline (B8809763) derivatives, the absence of a carbonyl signal in the ¹³C NMR spectra of the products confirmed the reaction of the starting material. nih.gov For 2-amino-3-(benzothiazol-2-yl)-5-oxo-1-(4-phenylthiazol-2-yl)-4,5-dihydro-1H-pyrrole, the ¹³C NMR spectrum shows a range of signals corresponding to the different carbon environments within the molecule, including signals for the thiazole (B1198619) and pyrrole (B145914) rings. scispace.com The carbon atom of the thiazole ring C-H has been observed at δ 107.58 ppm. scielo.org.za
A representative table of ¹H NMR data for a derivative, 5-((3-((2-(4-phenylthiazole-2-yl)hydrazono)methyl)-1H-indol-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione, is provided below. heteroletters.org
| Proton | Chemical Shift (δ ppm) | Multiplicity | Number of Protons |
| -CH2 (thiaoxazole attached to indole (B1671886) ring) | 5.42 | singlet | 2H |
| Aromatic (indole ring), α-proton (indolyl ring), aldehydimine proton | 7.05-8.30 | complex multiplet | 6H |
| Thiazolyl ring proton, Phenyl protons | 7.18-8.26 | complex multiplet | 6H |
| -NH | 11.189 | singlet | 1H |
| SH (thiol-thione tautomer) | 14.7 | singlet | 1H |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of a 5-((3-((2-(4-phenylthiazole-2-yl)hydrazono)methyl)-1H-indol-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione derivative shows characteristic absorption bands at 1626 cm⁻¹ (C=N), 1180 cm⁻¹ (-C-O-C-), 1156 cm⁻¹ (C=S), 670 cm⁻¹ (C-S-C), and 3185 cm⁻¹ (-NH). heteroletters.org Similarly, for 5-(1-Hydrazonoethyl)-4-methyl-3-phenylthiazole-2(3H)-thione, the IR spectrum exhibits bands at 3208 and 3160 cm⁻¹ (NH2), 1631 cm⁻¹ (C=N), and 1487 cm⁻¹ (C=S). nih.gov The presence of a sharp signal between 3111–3103 cm⁻¹ is characteristic of the C-H stretching of the thiazole ring in some derivatives. mdpi.com
The following table summarizes the characteristic IR absorption bands for a representative this compound derivative. heteroletters.org
| Functional Group | Wavenumber (cm⁻¹) |
| -NH | 3185 |
| C=N | 1626 |
| -C-O-C- | 1180 |
| C=S | 1156 |
| C-S-C | 670 |
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition. For instance, the mass spectrum of 4-(2-phenylthiazol-4-yl)benzonitrile showed a molecular ion peak (M⁺) at m/z 262, confirming its molecular weight. mdpi.com In another study, the mass spectrum of deuterated 4-phenylthiazole (B157171) exhibited a molecular ion at m/z 162. acs.org The major fragmentation pathway for 4-phenylthiazole involves the loss of H-C(2)≡N, resulting in a fragment at m/z 134. acs.org These techniques are routinely used to characterize newly synthesized this compound derivatives and confirm the success of chemical transformations. researchgate.netresearchgate.net
Solid-State Structural Analysis
The arrangement of molecules in the solid state is critical for understanding the physical properties of a compound.
Single crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule and its packing in the crystal lattice. A study on 4-phenylthiazole-2-thiol (B1223627) revealed two polymorphic forms. acs.org Polymorph I crystallizes in the monoclinic system with the P2₁/n space group, while polymorph II belongs to the trigonal system with the R-3 space group. acs.org The primary difference between these two forms is the torsion angle of the phenyl ring relative to the thiazole ring. acs.org SCXRD analysis of other derivatives, such as 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, has also been successfully employed to determine their crystal structures. rsc.orgresearchgate.net
The crystallographic data for the two polymorphs of 4-phenylthiazole-2-thiol are presented in the table below. acs.org
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Trigonal |
| Space Group | P2₁/n | R-3 |
| Torsion Angle (T1) | ~36° | ~-24° |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant phenomenon for phenylthiazole-thiols. The study of 4-phenylthiazole-2-thiol demonstrated the existence of at least two polymorphs, which were identified through crystallization assays and characterized by SCXRD. acs.org The investigation of polymorphism is crucial as different polymorphic forms can exhibit distinct physical properties, such as solubility and melting point. The potential for polymorphism has also been noted in other related heterocyclic compounds, where different crystalline forms can arise depending on the manufacturing conditions. google.com
Calorimetric Studies of Solid-State Phases (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of solid-state materials, including pharmaceuticals and chemical compounds. mdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying and characterizing phase transitions such as melting, crystallization, and solid-state transformations, providing crucial information about the polymorphism and tautomerism of a compound. mdpi.comnih.gov
While specific, detailed calorimetric studies on this compound are not extensively documented in publicly available literature, a comprehensive investigation has been conducted on its close isomer, 4-phenylthiazole-2-thiol. This study serves as an exemplary case for understanding the solid-state behavior of phenylthiazole-thione compounds. acs.org The compound, which can exist in a thiol-thione tautomeric form (4-phenyl-3H-1,3-thiazole-2-thione), was found to be dimorphic, exhibiting two different crystalline forms (polymorphs). acs.orgnih.gov
A detailed calorimetric and crystallographic analysis helped to establish a monotropic relationship between the two polymorphic forms, designated as Form I (monoclinic) and Form II (trigonal). acs.org In a monotropic system, one polymorph is always more stable than the other, and the transition from the metastable to the stable form is irreversible. acs.org
The DSC analysis was performed on a powdered sample of the monoclinic polymorph (Form I). acs.org The experiment involved heating and cooling cycles to observe thermal events. The initial heating phase revealed a distinct endothermic event, which corresponds to the melting of the sample. Following the melt, a subsequent cooling cycle showed an exothermic event, indicating the recrystallization of the material from the molten state. acs.org
The key thermal events from the DSC analysis of 4-phenylthiazole-2-thiol are summarized below.
| Thermal Event | Onset Temperature (°C) | Type of Event | Associated Phase Transition |
|---|---|---|---|
| Melting | 169.2 | Endothermic | Fusion of Form I |
| Recrystallization | 89.9 | Exothermic | Recrystallization from melt |
This interactive table summarizes the key thermal events observed during the Differential Scanning Calorimetry (DSC) analysis of 4-phenylthiazole-2-thiol, as reported in the study by Carletta et al. (2015). acs.org
The analysis of the monoclinic polymorph (Form I) through DSC showed a melting point with an onset temperature of 169.2 °C. acs.org During the subsequent cooling phase, an exothermic event corresponding to the incomplete recrystallization of the molten sample was observed at an onset temperature of 89.9 °C. acs.org This behavior, where the two forms are not reversibly convertible through heating and cooling, is characteristic of a monotropic polymorphic system. acs.org These calorimetric findings, combined with crystallographic data, are essential in the early stages of drug development to characterize and select the most stable solid form of a potential lead compound. acs.org
Tautomeric Equilibria and Conformational Landscape of 5 Phenylthiazole 2 Thiol
Thiol-Thione Tautomerism in 5-Phenylthiazole-2-thiol Systems
Mercapto-substituted heterocyclic compounds, including this compound, are capable of existing in two distinct tautomeric forms: a thiol form and a thione form. beilstein-journals.org This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom within the heterocyclic ring.
The two tautomers are:
This compound (the thiol form)
5-Phenyl-1,3-thiazolidine-2-thione (the thione form)
Theoretical and experimental studies on closely related systems, such as 4-phenylthiazole-2-thiol (B1223627), provide insight into the relative stability of these forms. Quantum mechanics calculations have demonstrated that the thione tautomer is significantly more stable than the thiol form. acs.org For 4-phenylthiazole-2-thiol, the energy difference is reported to be 32 kJ/mol in favor of the thione structure in the gas phase. acs.org This preference is also observed in the solid state, where crystallographic analysis confirms the predominance of the thione form. acs.org This inherent stability of the thione tautomer is a common feature in many similar heterocyclic thiol compounds. beilstein-journals.orgmdpi.comjocpr.com
Spectroscopic Evidence for Tautomeric Forms
The differentiation between the thiol and thione tautomers is unequivocally established through various spectroscopic techniques, which detect the unique structural features of each form. In the solid state and in solution, the thione form is generally observed to be dominant. mdpi.comjocpr.com
Infrared (IR) Spectroscopy: IR spectroscopy offers a direct method for identifying the functional groups associated with each tautomer. The definitive absence of a stretching band for the thiol group (S-H), typically found around 2550–2600 cm⁻¹, and the presence of a strong absorption band for the thiocarbonyl group (C=S) are characteristic of the thione form. mdpi.com Studies on related thiazole-2(3H)-thiones show characteristic absorption bands for the [NC(=S)S-] functional group, further confirming the thione structure. ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide compelling evidence for the prevalence of the thione tautomer.
In ¹H NMR spectra of related thiazolyl-triazole compounds, a singlet corresponding to the N-H proton appears at a low field (downfield), often around 14 ppm, which is indicative of the thione form. mdpi.com
¹³C NMR spectra exhibit a characteristic signal for the thione (C=S) carbon in the range of 170-190 ppm, a clear marker for this tautomer. mdpi.comajol.info
X-ray Crystallography: Single-crystal X-ray diffraction provides precise bond length measurements, offering unambiguous proof of the existing tautomeric form in the solid state. For the related 4-phenylthiazole-2-thiol, the measured carbon-sulfur bond length in the thioamide moiety is approximately 1.668 Å. acs.org This value is characteristic of a C=S double bond, confirming that the molecule exists as the thione tautomer in the crystal lattice. acs.org
Spectroscopic Data for Thione Tautomer Identification| Spectroscopic Method | Key Evidence for Thione Form | Typical Value / Observation |
|---|---|---|
| IR Spectroscopy | Absence of S-H stretch | No peak at ~2550-2600 cm⁻¹ |
| Presence of C=S stretch | ~1250-1300 cm⁻¹ | |
| ¹H NMR Spectroscopy | N-H proton signal | Singlet, ~14 ppm (in related systems) mdpi.com |
| ¹³C NMR Spectroscopy | C=S carbon signal | ~170-190 ppm mdpi.comajol.info |
| X-ray Crystallography | C=S bond length | ~1.668 Å (in 4-phenylthiazole-2-thiol) acs.org |
Influence of Solvent Polarity on Tautomeric Preferences
The equilibrium between the thiol and thione tautomers can be influenced by the surrounding environment, particularly the polarity of the solvent. Generally, polar solvents tend to stabilize the more polar tautomer. rsc.orgjlu.edu.cn The thione form, with its C=S and N-H bonds, typically possesses a larger dipole moment compared to the thiol form. Consequently, an increase in solvent polarity is expected to shift the tautomeric equilibrium in favor of the thione form. jlu.edu.cn
Theoretical studies on various five-membered heterocyclic systems have confirmed that solvent effects are crucial and cannot be ignored when predicting tautomeric stability in solution. rsc.org For instance, irradiating the related compound 5-phenylisothiazole (B86038) in the polar solvent trifluoroethanol (TFE) resulted in a different product distribution compared to the reaction in non-polar benzene, highlighting the significant role of solvent polarity in influencing the electronic behavior and reactivity of the phenyl-heterocycle system. acs.org
Conformational Analysis of the Phenyl and Thiazole (B1198619) Moieties
The three-dimensional structure of this compound is defined by the relative orientation of the phenyl ring and the thiazole ring. This orientation is described by the torsion angle between the two rings. Computational studies on the analogous 4-phenylthiazole-2-thiol have shown that a planar conformation, where the two rings are coplanar, is energetically unfavorable. acs.org This instability arises from significant steric hindrance between the hydrogen atoms on the adjacent rings. acs.org
A relaxed conformational scan, which calculates the energy of the molecule as the torsion angle is systematically varied, reveals the most stable conformations. For 4-phenylthiazole-2-thiol, the energy is at a minimum when the torsion angle is approximately ±30° and ±150°. acs.org These non-planar arrangements minimize steric repulsion, leading to a more stable molecule. The existence of multiple energy minima suggests the possibility of different conformational polymorphs. acs.org
Conformational Energy Profile of 4-Phenylthiazole-2-thiol| Torsion Angle (T1) | Energy State | Reason |
|---|---|---|
| ~30°, 150°, 210°, 330° | Global Energy Minima | Minimized steric hindrance between rings. acs.org |
| 0°, 180° | Energy Maxima | Planar conformation with significant steric repulsion. acs.org |
| 90° | Energy Maxima | Transition state between minima. acs.org |
Computational Chemistry and Theoretical Investigations of 5 Phenylthiazole 2 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of 5-Phenylthiazole-2-thiol, enabling detailed investigation of its electronic structure and energy. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a mainstay in the computational study of thiazole (B1198619) derivatives, balancing accuracy with computational cost. It is extensively used to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties of the ground state. For related compounds like 4-phenylthiazole-2-thiol (B1223627), DFT calculations have been employed to understand conformational preferences. acs.org A typical approach involves using a functional, such as B3LYP or PBEPBE, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. acs.org
DFT calculations reveal significant electronic delocalization within the thiazole ring and between the phenyl and thiazole moieties. acs.org Analysis of the bond lengths can confirm the predominant tautomeric form (thiol vs. thione) in the solid state and in solution. For instance, the C=S and C-N bond lengths within the thiazole ring are key indicators of the thione tautomer's presence. acs.org
Table 1: Representative DFT Functionals and Basis Sets Used in Thiazole Derivative Studies
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| PBEPBE | 6-311G(d,p) | Conformational Scan, Energy Barrier Calculation | acs.org |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Frontier Orbitals |
Ab Initio Methods for Energy Landscape Exploration
Ab initio quantum methods, which are derived directly from theoretical principles without the inclusion of experimental data, are used for high-accuracy energy calculations and exploration of the molecule's potential energy surface. These methods have been applied to phenylthiazole derivatives to rationalize tautomeric preferences and investigate polymorphism. acs.org
A key application is the conformational analysis, such as calculating the energy barrier associated with the rotation around the bond connecting the phenyl and thiazole rings. For the closely related 4-phenylthiazole-2-thiol, a relaxed conformational scan was performed to map the energy landscape as a function of the torsional angle between the two rings, identifying the most stable conformations. acs.org This type of analysis is crucial for understanding the molecule's flexibility and its accessible shapes, which can influence its packing in a crystal lattice and its interaction with biological targets. acs.org
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. For various thiazole derivatives, this energy gap has been calculated using DFT methods. researchgate.net The distribution of these orbitals is also informative; for instance, the HOMO and LUMO may be localized on different parts of the molecule, indicating regions susceptible to electrophilic and nucleophilic attack, respectively. This analysis provides insights into how the molecule will interact with other species.
Table 2: Calculated HOMO-LUMO Energy Gaps for Related Thiazole Compounds
| Compound | Method | Energy Gap (eV) | Phase | Reference |
|---|---|---|---|---|
| 4-(4-Bromophenyl)-5-phenyl-thiazol-2-ylamine | B3LYP/6-311++G(d,p) | 4.33 | Gas | |
| Thiazole Derivative | DFT | 4.573 | Gas | researchgate.net |
| Thiazole Derivative | DFT | 4.677 | Aqueous | researchgate.net |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For thiazole-containing compounds, MEP analysis typically reveals the most negative potential localized around the nitrogen and sulfur atoms of the thiazole ring, identifying them as key sites for interactions. researchgate.net This analysis provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pair) and two-center (bond) units, which correspond closely to the familiar Lewis structure picture. uni-muenchen.de This method is used to analyze charge transfer, hyperconjugative interactions, and delocalization within the molecule. researchgate.netuni-muenchen.de
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization. uni-muenchen.de For a molecule like this compound, NBO analysis can elucidate the nature of the bonds within the thiazole ring, the extent of conjugation with the phenyl ring, and the character of the lone pairs on the heteroatoms. This provides a deeper understanding of the electronic effects that govern the molecule's structure and reactivity. uni-muenchen.de
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely applied in medicinal chemistry to understand how a potential drug molecule, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govacs.org
Docking studies on various thiazole derivatives have been performed to investigate their potential as inhibitors for targets like tyrosine kinases, tubulin, and the main protease of COVID-19. nih.govacs.orgijpsonline.com The process involves placing the ligand (the thiazole derivative) into the binding site of the receptor protein and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.org These studies are crucial for structure-based drug design, providing a rational basis for modifying the ligand to improve its potency and selectivity. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Phenylthiazole-2-thiol |
| 4-(4-Bromophenyl)-5-phenyl-thiazol-2-ylamine |
| 2-Amino-5-arylazothiazole |
| Tyrosine Kinase |
| Tubulin |
| COVID-19 Main Protease |
Ligand-Protein Interaction Simulations (e.g., with Enzyme Active Sites)
Molecular docking and simulation are pivotal computational techniques used to predict how a ligand, such as a this compound derivative, binds to the active site of a protein. These simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Research on phenylthiazole derivatives has demonstrated their interaction with various enzyme active sites. For instance, N-(5-phenylthiazol-2-yl)acrylamides have been designed as inhibitors of Glutathione (B108866) S-Transferase Omega 1 (GSTO1-1), an enzyme implicated in cancer. nih.govnih.gov Docking studies revealed that these compounds can covalently bind to a key Cys32 residue in the catalytic site. nih.govnih.gov The phenylthiazole core of these inhibitors typically occupies a hydrophobic pocket within the enzyme's H-site, contributing to the binding affinity. nih.gov
In a different study, phenylthiazole acids were investigated as potential agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Molecular dynamics simulations showed that the most potent compound, 4t, interacted stably with amino acid residues in the active site of the PPARγ complex, corroborating the in vitro assay results. nih.gov Similarly, derivatives of this compound have been docked into the active site of the PTP1B enzyme, where the thiazole moiety was found to bind at a secondary aryl binding site. researchgate.net
Further studies on dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that a 4-phenylthiazole (B157171) moiety is well-tolerated by both enzymes. escholarship.org Docking experiments indicated that the phenylthiazole group embeds within a pocket of hydrophobic residues, including W336, Y343, and F381 in sEH, and interacts with Y194, L429, and W531 in FAAH, contributing significantly to the high inhibitory potency through van der Waals and π-π interactions. escholarship.org
| Enzyme Target | Phenylthiazole Analog Type | Key Interactions and Binding Site Observations | Reference |
|---|---|---|---|
| Glutathione S-Transferase Omega 1 (GSTO1-1) | N-(5-phenylthiazol-2-yl)acrylamide | Covalent binding to Cys32; phenylthiazole core occupies a hydrophobic pocket (H-site). | nih.govnih.gov |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Phenylthiazole acid (Compound 4t) | Stable interaction with amino acid residues within the active site. | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Substituted this compound | Binds at the second aryl binding site of the enzyme. | researchgate.net |
| Soluble Epoxide Hydrolase (sEH) | 4-phenylthiazole derivative (Compound 6o) | Phenylthiazole moiety interacts with hydrophobic residues W336, Y343, I375, F381, W473, and A476. | escholarship.org |
| Fatty Acid Amide Hydrolase (FAAH) | 4-phenylthiazole derivative (Compound 6o) | Phenylthiazole moiety forms non-covalent interactions with Y194, L429, V422, I530, and W531. | escholarship.org |
| Sortase A (from E. faecalis) | 2-phenyl-thiazole derivative | Hydrogen bonding between the thiazole nitrogen and the hydroxyl group of Thr122. | mdpi.com |
Structure-Based Drug Design (SBDD) Principles for this compound Analogs
Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design new, high-affinity ligands. mdpi.com The process is iterative and typically begins with a known crystal structure of the target protein, which is then used to guide the chemical modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comdrugdesign.org
A compelling example of SBDD applied to phenylthiazole analogs is the development of potent GSTO1-1 inhibitors. nih.govnih.gov The process began with a thiazole derivative that showed moderate inhibitory activity. nih.govosti.gov After solving the co-crystal structure of this initial hit compound bound to GSTO1-1, researchers gained critical insights into its binding mode. nih.govosti.gov This structural information revealed that modifications to the amide moiety could significantly improve potency. nih.gov Subsequent design, synthesis, and co-crystallization of new analogs led to derivatives with reoriented phenylthiazole cores within the active site. nih.govnih.gov This structure-guided approach culminated in the design of an analog that was the most potent GSTO1-1 inhibitor known at the time, demonstrating the efficacy of the SBDD cycle. nih.govnih.gov The core principle is to use the high-resolution structural data to make rational, targeted modifications, rather than relying on traditional, more random synthetic approaches.
Pharmacoinformatics and Predictive In Silico Modeling
Pharmacoinformatics combines computational methods with chemical and biological data to accelerate lead discovery and optimization. This includes building predictive models for biological activity, physicochemical properties, and potential liabilities.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical representations of physicochemical properties such as electronic effects, hydrophobicity, and steric factors—to predict the activity of novel compounds. nih.gov
The success of a drug is determined not only by its potency but also by its ADME profile, which governs its bioavailability and duration of action. In silico ADME prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with poor pharmacokinetic potential, thereby reducing late-stage attrition. ljmu.ac.uk
Computational models are used to predict key ADME parameters such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability. These predictions are often guided by established principles like Lipinski's "Rule of Five" and Veber's rules, which relate molecular properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to oral bioavailability. nih.gov
Studies on various thiazole-containing heterocyclic structures have utilized these predictive models. In one such study, newly synthesized thiazolyl-triazole Schiff bases were evaluated in silico and found to be compliant with Lipinski's rules, indicating good "drug-like" potential, although further optimization was suggested to improve bioavailability. mdpi.com Another investigation of benzothiazole-based derivatives found that most compounds were predicted to have high intestinal absorption (>70%) and good oral bioavailability based on Lipinski's and Veber's rules. nih.gov These computational assessments help prioritize compounds for further development that are more likely to have favorable pharmacokinetics.
| Parameter | Description | Importance in Drug Design |
|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut into the bloodstream. | Crucial for determining oral bioavailability. |
| Caco-2 Permeability | An in vitro model used to predict intestinal absorption of drugs. | High permeability often correlates with good absorption. ljmu.ac.uk |
| Plasma Protein Binding (PPB) | Estimates the extent to which a drug binds to proteins in the blood plasma. | Influences the free drug concentration available to act on the target. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. | Essential for CNS drugs; undesirable for peripherally acting drugs. |
| CYP450 Inhibition | Predicts if a compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered metabolism. |
| Lipinski's "Rule of Five" | A set of rules based on molecular weight, logP, and H-bond donors/acceptors to evaluate drug-likeness. | Helps assess the likelihood of a compound being an orally active drug. nih.gov |
Assessing potential toxicity early in the drug discovery pipeline is critical for safety and for reducing development costs. ljmu.ac.uk Computational toxicology employs a range of models to predict various toxicological endpoints, from mutagenicity and carcinogenicity to organ-specific toxicities and off-target effects. nih.govmarquette.edu
These predictive models are often QSAR-based, correlating structural features or physicochemical properties with toxic outcomes. marquette.edu Another common approach is the use of "structural alerts," which are specific chemical substructures known to be associated with toxicity, often due to the formation of reactive metabolites. ljmu.ac.uk For a compound like this compound, models that assess chemical reactivity are particularly relevant. The reactivity of the thiol group, for instance, could be evaluated for its potential to cause skin sensitization or other toxicities mediated by covalent binding to proteins. europa.eu Furthermore, predictive models are frequently used to screen for off-target liabilities, such as the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. ljmu.ac.uk These in silico toxicity assessments provide an essential early warning system, allowing researchers to deprioritize or modify compounds with a high risk of adverse effects.
Biological Activities and Pharmacological Applications of 5 Phenylthiazole 2 Thiol Derivatives
Anticancer and Antitumor Potency
The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, with 5-phenylthiazole-2-thiol derivatives showing considerable promise. Their potency has been evaluated against several human cancer cell lines, and their mechanisms of action are beginning to be understood.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.
A549 Lung Adenocarcinoma: Several novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide (B46855) derivatives have been tested for their anticancer activity against A549 human lung adenocarcinoma cells. nih.govsemanticscholar.org One particular compound exhibited strong selectivity against this cell line. nih.govsemanticscholar.org Additionally, pyrazole-thiadiazole based derivatives have shown inhibitory activity against the A549 cell line, with some compounds demonstrating IC50 values below 10 μM. acs.org For instance, compounds with allyl, phenyl, and 4-chlorophenyl moieties displayed IC50 values of 5.176 ± 0.164 μM, 1.537 ± 0.097 μM, and 8.493 ± 0.667 μM, respectively. acs.org Furthermore, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their cytotoxic effects against A-549 cells, with one compound showing promising activity with an IC50 value of 4.37±0.7 μM. nih.govnih.gov Other research has also identified 2-amino-thiazole derivatives with inhibitory effects on A549 cells. nih.gov
HepG-2 Hepatocellular Carcinoma: The anticancer potential of new thiazole (B1198619) derivatives has been investigated in vitro against Hepatocellular carcinoma cell lines (HepG-2). mdpi.com Certain synthesized compounds, which incorporate a 1,3,4-thiadiazole ring, were identified as the most promising, with IC50 values as low as 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL. nih.gov The structure-activity relationship suggests that the presence of both the thiazole and 1,3,4-thiadiazole rings is crucial for cytotoxic activity. nih.gov A series of novel thiazoles carrying a 1,3,4-thiadiazole ring also demonstrated potent activity against the HepG2 cell line, with some derivatives exhibiting IC50 values in the range of 0.82 to 1.88 µM. d-nb.info Furthermore, a series of 1,3,4-thiadiazoles were synthesized and evaluated as potential antitumor agents against HepG-2 cell lines. nih.govnih.gov
MOLT-4 and DU145: While specific data on MOLT-4 and DU145 cell lines for this compound derivatives is not as extensively documented in the provided search results, the broad-spectrum anticancer activity of thiazole derivatives suggests potential efficacy. For instance, palladium(II) complexes with some 2-aminothiazole (B372263) derivatives have been shown to reduce the viability of human cancer prostate cell lines. researchgate.net
The following table summarizes the in vitro cytotoxicity of selected this compound derivatives against various cancer cell lines.
| Cell Line | Derivative Type | IC50 Value | Reference |
| A549 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide | >1000 mM | nih.govsemanticscholar.org |
| A549 | Pyrazole-thiadiazole hybrid (allyl moiety) | 5.176 ± 0.164 μM | acs.org |
| A549 | Pyrazole-thiadiazole hybrid (phenyl moiety) | 1.537 ± 0.097 μM | acs.org |
| A549 | 1,3,4-Thiadiazole derivative | 4.37±0.7 μM | nih.govnih.gov |
| HepG-2 | Thiazole with 1,3,4-thiadiazole ring | 1.61 ± 1.92 µg/mL | nih.gov |
| HepG-2 | Thiazole with 1,3,4-thiadiazole ring | 0.82 µM | d-nb.info |
Selective Cytotoxicity Evaluation Against Normal Cell Lines
A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to normal, healthy cells.
NIH/3T3 Mouse Embryoblast: Novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were evaluated for their anticancer activity against the NIH/3T3 mouse embryoblast cell line. nih.govsemanticscholar.org One compound demonstrated strong selectivity, with an IC50 value of 23.30 ± 0.35 mM against NIH/3T3 cells, indicating low off-target toxicity. nih.govsemanticscholar.org Another study on pyrazoline-pyrazoline hybrids also reported low cytotoxicity against the NIH/3T3 mouse embryonic fibroblast cell line for some of its most active anticancer compounds. mdpi.com
Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is vital for their development as therapeutic agents.
Apoptosis Induction: Research has shown that some N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide derivatives exhibit a high percentage of apoptosis, although not as high as the standard drug cisplatin. nih.govsemanticscholar.org The induction of apoptosis is a key mechanism for eliminating cancer cells. researchgate.net Chalcone (B49325) derivatives, which can incorporate a thiazole ring, have been found to trigger apoptosis in ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS). mdpi.com The activation of caspases, such as caspase-3 and -7, and the cleavage of PARP are hallmarks of apoptosis that have been observed in cells treated with certain thiazole derivatives. nih.gov
Cell Cycle Modulation: Some anticancer compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, a chalcone derivative was found to induce cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cell lines. mdpi.com This arrest prevents the cells from dividing and proliferating. indonesianjournalofcancer.or.id Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been shown to suppress cell cycle progression in A549 and other cancer cell lines. mdpi.com One compound was observed to arrest the cell cycle in the G1 and G2 phases in A549 cells. mdpi.com
Enzyme Inhibition in Cancer Pathways
Targeting specific enzymes involved in cancer progression is a key strategy in modern drug discovery.
Glutathione (B108866) S-Transferase Omega 1 (GSTO1-1) Inhibition: Glutathione S-transferases (GSTs) are enzymes that play a role in detoxification and can contribute to drug resistance in cancer cells. nih.govresearchgate.net GSTO1-1 is considered a promising target for cancer therapy. nih.govresearchgate.net Researchers have designed and synthesized acrylamide-containing compounds based on a thiazole derivative that act as potent inhibitors of GSTO1-1. nih.govresearchgate.netnih.gov Starting from a thiazole derivative with an IC50 of 0.6 μM, modifications led to the development of an analogue with an exceptionally potent IC50 of 0.22 ± 0.02 nM. nih.govnih.govproteopedia.org These inhibitors covalently bind to a cysteine residue in the active site of the enzyme. nih.govresearchgate.net
Epidermal Growth Factor (EGF) Pathway Modulation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, and its dysregulation is frequently observed in various cancers. nih.govcreative-diagnostics.com
EGFR Inhibition: The EGFR signaling pathway, which includes downstream molecules like ERK1/2 and AKT, plays a pivotal role in cell proliferation and survival. nih.govmdpi.com Abrogating this pathway is a key therapeutic strategy. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives have been identified as significant inhibitors of EGFR kinase, with some compounds showing IC50 values comparable to the established drug erlotinib. mdpi.com These compounds have been shown to effectively suppress the growth of cancer cells by targeting EGFR. mdpi.com
Antimicrobial Efficacy
In addition to their anticancer properties, this compound derivatives have also been investigated for their ability to combat microbial infections.
Antibacterial and Antifungal Activity: Thiazole derivatives have a long history of being studied for their antibacterial and antifungal activities. researchcommons.org Phenylthiazole-based oxadiazole derivatives have been rationally designed to enhance their potency and selectivity against resistant fungal strains. rsc.org One such derivative demonstrated potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris, with its efficacy matching that of the established antifungal drug amphotericin B. rsc.org Other studies have shown that certain thiazole derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity against Candida albicans. ubbcluj.ro For example, some synthesized compounds showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis and slight antifungal activity against Candida albicans. researchgate.net The antimicrobial activity is often influenced by the specific substitutions on the thiazole ring. researchcommons.org
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (including MRSA)
Thiazole derivatives, including those derived from this compound, have shown considerable promise as antibacterial agents. Their activity has been evaluated against a range of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
A series of 2-phenylthiazole (B155284) derivatives were synthesized and tested for their antimicrobial activity against several bacterial strains. All of the compounds showed good activity against S. aureus, with the lowest Minimum Inhibitory Concentration (MIC) value of 16 μg/mL observed for one derivative. The highest potency was reached by a chlorophenyl derivative toward Staphylococcus saprophyticus ATCC 15305, with an MIC of 2 μg/mL. acs.org In another study, N-phenyl-2-aminothiazole derivatives demonstrated promising antibacterial activity, particularly against MRSA. Bismuth(III) complexes of 5-substituted phenylthiazole oxadiazolethiones were highly effective against various bacteria, including MRSA and Vancomycin-resistant Enterococcus (VRE), with MIC values as low as 1.0 μM. researchgate.net
Furthermore, a series of bis(thiazol-5-yl)phenylmethane derivatives were assessed against drug-resistant Gram-positive bacteria, revealing an S. aureus-selective mechanism with MIC values ranging from 2–64 μg/mL. researchgate.net Some 2,4,5-trisubstituted thiazoles have also shown significant inhibitory effects. fabad.org.tr The antibacterial activity of certain thiazole derivatives is attributed to the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. acs.orgnih.gov
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|---|
| 2-Phenylthiazole derivative (33f) | 16 | - | - | - | acs.org |
| 2-Phenylthiazole derivative (33h) | - | - | - | - | acs.org |
| BiPh(Cl-PTOT)2 | - | 1.0 µM | > high conc. | - | researchgate.net |
| BiPh(Br-PTOT)2 | - | 1.0 µM | > high conc. | - | researchgate.net |
| Bis(thiazol-5-yl)phenylmethane deriv. | 2-64 | - | - | - | researchgate.net |
| 2,4-disubstituted thiazole | - | - | - | - | fabad.org.tr |
| Benzothiazole ethyl urea (B33335) (3a) | - | - | - | - | nih.gov |
| Benzothiazole ethyl urea (3b) | - | - | - | - | nih.gov |
Antifungal Activity Spectrum
In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Studies have demonstrated their efficacy against a variety of fungal pathogens, including species of Candida and Aspergillus.
A series of 2-(2-pyrazolin-1-yl)-thiazoles were tested for their antifungal activity against Candida sp. and Aspergillus sp. strains, with some compounds showing activity comparable to the standard drug fluconazole (B54011). nih.gov The introduction of a 1,3,4-thiadiazole thione moiety into the phenylthiazole skeleton has also yielded compounds with potent antifungal activities. nih.gov Specifically, certain derivatives have shown excellent activity against Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov
Schiff bases derived from 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol were synthesized and screened against Candida albicans. All tested compounds exhibited MIC values equal to or lower than the reference drug fluconazole. One derivative, B10 (meta-nitro), was found to be 4-fold more active than fluconazole against Candida albicans ATCC 10231. mdpi.com
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | A. niger | S. sclerotiorum | Reference |
|---|---|---|---|---|
| 2-(2-pyrazolin-1-yl)-thiazole (42, 46, 48, 49) | ≤1- >5 | ≤1 | - | nih.gov |
| Phenylthiazole with 1,3,4-thiadiazole thione | - | - | Potent activity | nih.gov |
| Schiff Base B10 (meta-nitro) | 4-fold more active than Fluconazole | - | - | mdpi.com |
Anti-inflammatory and Analgesic Properties
Beyond their antimicrobial activities, this compound derivatives have been recognized for their significant anti-inflammatory and analgesic effects. These properties have been evaluated in various established animal models.
Evaluation in In Vivo Inflammation Models (e.g., Carrageenan-Induced Paw Edema)
The anti-inflammatory potential of this compound derivatives has been frequently assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Several studies have demonstrated the efficacy of 5-phenylthiazole (B154837) derivatives in this model. For instance, a series of N-(5-phenylthiazol-2-yl)amide derivatives of some non-steroidal anti-inflammatory drugs (NSAIDs) were synthesized and showed significant anti-inflammatory activity. thaiscience.inforesearchgate.net Notably, an indomethacin (B1671933) analog displayed greater edema inhibition than the parent drug. researchgate.net Similarly, a series of 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives exhibited moderate to good anti-inflammatory activity. core.ac.uk The anti-inflammatory effects of these compounds are often compared to standard drugs like nimesulide (B1678887) or diclofenac (B195802) sodium. pharmainfo.inwjpmr.com
Table 4: Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Edema Inhibition (%) | Reference |
|---|---|---|
| N-(5-phenylthiazol-2-yl)amide of Indomethacin | Greater than Indomethacin | researchgate.net |
| 5-methyl-2-phenylthiazole-4-substituted-heteroazoles (9, 10, 14, 15) | Moderate to good | core.ac.uk |
| Nitro substituted thiazole derivatives | Better than Nimesulide | wjpmr.com |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) | Good anti-edematous activity | nih.gov |
| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) | Good anti-edematous activity | nih.gov |
Assessment of Analgesic Effects (e.g., Acetic Acid-Induced Writhing Test)
The analgesic properties of this compound derivatives are commonly evaluated using the acetic acid-induced writhing test in mice. This test assesses peripheral analgesic activity by inducing abdominal constrictions (writhing) through the intraperitoneal injection of acetic acid. A reduction in the number of writhes indicates an analgesic effect.
Conjugates of NSAIDs with 5-phenyl-2-aminothiazole have been shown to retain analgesic activity. thaiscience.inforesearchgate.net An indomethacin analog, in particular, demonstrated a noteworthy inhibition of writhing. researchgate.net A series of 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives also displayed moderate to good analgesic activity in this test. core.ac.uk The percentage of protection against writhing is a key parameter used to quantify the analgesic efficacy of these compounds. thaiscience.info
Table 5: Analgesic Activity of this compound Derivatives in Acetic Acid-Induced Writhing Test
| Compound/Derivative | Protection against Writhing (%) | Reference |
|---|---|---|
| N-(5-phenylthiazol-2-yl)amide of Indomethacin | Noteworthy inhibition | researchgate.net |
| 5-methyl-2-phenylthiazole-4-substituted-heteroazoles (9, 10, 14, 15) | Moderate to good | core.ac.uk |
| Thiazolo[4,5-d]pyridazinone derivative (14b) | -66.60% inhibition | nih.gov |
Gastric Ulcerogenicity Assessment
A significant drawback of many traditional NSAIDs is their propensity to cause gastrointestinal toxicity, including gastric ulcers. A key area of research for this compound derivatives has been the development of compounds with reduced ulcerogenic potential.
The strategy of conjugating NSAIDs with a 5-phenyl-2-aminothiazole nucleus aims to mask the free carboxylic acid group responsible for gastric irritation. thaiscience.inforesearchgate.net Studies have shown that these amide derivatives exhibit much lower NSAID-induced gastrointestinal complications compared to the parent drugs. thaiscience.inforesearchgate.net The ulcerogenic potential is typically assessed by examining the stomach lining of test animals for lesions and scoring the severity. One study reported that N-(5-phenylthiazol-2-yl)amide derivatives had a significantly lower severity index of gastric damage compared to the standard NSAIDs. thaiscience.info For instance, certain derivatives showed almost no gastric damage even at higher doses. nih.gov
Table 6: Gastric Ulcerogenicity of this compound Derivatives
| Compound/Derivative | Ulcer Severity Index / Observation | Reference |
|---|---|---|
| N-(5-phenylthiazol-2-yl)amide derivatives | Much lesser GI complications | thaiscience.inforesearchgate.net |
| 5-methyl-2-phenylthiazole-4-substituted-heteroazoles (9, 10, 14, 15) | Low ulcerogenicity | core.ac.uk |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) | Almost no gastric damage at higher dosage | nih.gov |
Antioxidant Capacity
The antioxidant potential of thiazole derivatives, particularly those containing thiol groups, is a significant area of pharmacological research. These compounds can mitigate oxidative stress, a condition implicated in numerous pathologies, by neutralizing reactive oxygen species (ROS).
The ability of this compound derivatives and related structures to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization tests.
In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, a violet-colored compound, converting it to a yellow, non-radical form. nih.gov The degree of color change is proportional to the scavenging capacity. Similarly, the ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation. beilstein-journals.org
Studies on various thiazole derivatives have demonstrated significant radical scavenging potential. For instance, a series of N-methyl substituted thiazolyl-polyphenolic compounds showed potent antioxidant activity, with some derivatives exhibiting higher efficacy than standard antioxidants like ascorbic acid and Trolox in both DPPH and ABTS assays. mdpi.com Phenolic thiazoles have also been identified as effective scavengers of DPPH and ABTS radicals, with benzylidene derivatives generally showing greater activity than their phenylethylidene counterparts. nih.gov
Research on catechols featuring a 4-phenylthiazole (B157171) moiety revealed high activity in scavenging DPPH radicals. beilstein-journals.org Furthermore, a study on thiazolidinone derivatives of 1,3-thiazole showed that a phenyl-functionalized compound (compound 4 in the study) was superior to other tested derivatives in the DPPH assay. nih.gov Another study synthesized 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety; compounds with electron-donating substituents showed significant scavenging effects against DPPH and other radicals. nih.gov
The following table summarizes the antioxidant activity of selected thiazole derivatives from various studies, highlighting their efficacy in common radical scavenging assays.
| Compound/Derivative Class | Assay | Activity/Result | Reference |
| N-Methyl Thiazolyl-Polyphenolics | DPPH, ABTS | Enhanced activity compared to ascorbic acid and Trolox. | mdpi.com |
| Phenolic Thiazoles (Benzylidene series) | DPPH, ABTS | Generally better scavenging than phenylethylidene series. | nih.gov |
| Catechol with 4-phenylthiazole | DPPH | High activity (IC50 = 13.0 ± 1.0 µM). | beilstein-journals.org |
| Thiazolidinone derivative of 1,3-thiazole | DPPH | Showed 33.98% scavenging activity. | nih.gov |
| 2-Amino-5-methylthiazol derivatives | DPPH, Hydroxyl, NO | Significant radical scavenging potential observed. | nih.gov |
This table is for illustrative purposes and combines findings from different studies on various thiazole derivatives.
The antioxidant activity of this compound and its derivatives is primarily attributed to their chemical structure, which facilitates the neutralization of free radicals through several mechanisms.
The core mechanism involves the donation of a hydrogen atom or an electron to a free radical, thus stabilizing the radical and preventing it from causing cellular damage. The thiol (-SH) group present in this compound is a key functional group in this process. Thiols are known to exert antioxidant effects by reacting with and neutralizing various ROS, including superoxide (B77818) anions and hydrogen peroxide. nih.gov The sulfur atom can readily donate a hydrogen atom, forming a stable thiyl radical, which is less reactive than the initial free radical.
In essence, the neutralization process can be summarized as:
Hydrogen Atom Transfer (HAT): The thiol group (-SH) donates a hydrogen atom to a free radical (R•), neutralizing it (RH) and forming a relatively stable thiazole-thiyl radical.
Electron Transfer (ET): The molecule can donate an electron to a radical, followed by proton loss, to achieve the same neutralizing effect. The electron-donating capacity is a key feature evaluated in assays like the Ferric Reducing Antioxidant Power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) tests. mdpi.comnih.gov
These mechanisms allow this compound derivatives to effectively interrupt the chain reactions of lipid peroxidation and other oxidative processes, protecting cells from damage. nih.govnih.gov
Other Emerging Pharmacological Activities
Beyond their antioxidant properties, derivatives of this compound and the broader thiazole class are being investigated for a range of other therapeutic applications.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. semanticscholar.orgscielo.brnih.gov Several studies have explored thiazole derivatives as potential inhibitors of this enzyme.
Research has shown that small-molecule thioesters, including those with a benzo[d]thiazolyl-2-thiol leaving group, can act as potent inhibitors of SARS-CoV-2 Mpro. semanticscholar.org X-ray crystallography has confirmed that these compounds can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease, thereby inactivating it. semanticscholar.org Some of these inhibitors have demonstrated antiviral activity in the nanomolar range in cell-based assays without significant toxicity to the host cells. semanticscholar.org
In silico studies have also identified thiazolide derivatives as potential inhibitors of both Mpro and another key viral enzyme, methyltransferase (MTase). nih.gov Furthermore, a drug repurposing strategy identified a compound containing an indole (B1671886) group and a benzothiazolyl ketone warhead as a potent inhibitor of SARS-CoV-2 Mpro. nih.gov The development of 1,2,3-triazole derivatives has also been pursued, with some compounds showing moderate inhibitory activity against the viral protease. scielo.br These findings underscore the potential of thiazole-based scaffolds in the development of new antiviral therapies against coronaviruses.
Trypanosomatid parasites, the causative agents of diseases like leishmaniasis and African trypanosomiasis, rely on a unique thiol redox system centered on the enzyme trypanothione (B104310) reductase (TR). nih.govmdpi.com This enzyme is absent in humans, making it an attractive target for developing selective antiparasitic drugs. nih.govcsic.es
Thiazole-containing compounds have been identified as promising inhibitors of TR. High-throughput screening campaigns have uncovered novel chemical classes of TR inhibitors, leading to the development of drug-like chemotypes with antiparasitic activity. nih.gov Specifically, imidazole-phenyl-thiazole scaffolds have been designed to mimic key amino acid residues and disrupt the dimerization of TR, which is essential for its function. mdpi.comcsic.es
Certain imidazole-phenyl-thiazole derivatives have shown activity at low micromolar concentrations against Leishmania infantum TR and have been effective in killing both extracellular and intracellular forms of the parasite. csic.es Triazole-phenyl-thiazole heterocycles have also been developed as innovative inhibitors of L. infantum TR, demonstrating potent in vitro activity against the parasite. google.com These studies highlight the potential of thiazole-based structures to inhibit this crucial parasitic enzyme, offering a pathway for new antiparasitic drug discovery.
The thiazole nucleus is a versatile scaffold that is present in numerous compounds with diverse biological activities, including antidiabetic and anticonvulsant properties.
Antidiabetic Potential: Thiazole derivatives are well-established in the management of diabetes. ijpsjournal.com The thiazolidinedione class of drugs, which includes compounds like pioglitazone (B448) and rosiglitazone, are classic examples. rasayanjournal.co.innih.govresearchgate.net These agents primarily target Peroxisome Proliferator-Activated Receptors (PPARs). More recent research has shown that thiazole derivatives can also target other key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. ijpsjournal.comrasayanjournal.co.in Synthesized thiazole compounds have been shown to reduce hyperglycemia and restore insulin (B600854) secretion in preclinical models, suggesting they possess both anti-hyperglycemic and antioxidant properties beneficial for treating diabetes. ijpsjournal.com The structural diversity of the thiazole ring allows for the development of new agents with improved efficacy and fewer side effects compared to older drugs. nih.govbohrium.com
Anticonvulsant Potential: The thiazole moiety is considered a valuable pharmacophore in the development of anticonvulsant agents. biointerfaceresearch.commdpi.com Various derivatives have shown broad-spectrum anticonvulsant activity in both in vitro and in vivo models. biointerfaceresearch.com For example, novel thiazolidin-4-one substituted thiazoles have been synthesized and screened for their antiepileptic potency, with some derivatives showing significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. biointerfaceresearch.commdpi.com Other research has focused on developing disubstituted 1,3-thiazoles and thiazole-linked azoles, which have demonstrated protection in various seizure models. mdpi.com The anticonvulsant activity is often attributed to the specific structural arrangement of the thiazole ring and its substituents, which allows it to interact with relevant neurological targets. biointerfaceresearch.commdpi.com
Future Directions and Advanced Research Perspectives for 5 Phenylthiazole 2 Thiol
Development of Novel 5-Phenylthiazole-2-thiol Analogs with Optimized Pharmacological Profiles
The core structure of this compound serves as a valuable template for developing new and improved therapeutic agents. By strategically modifying its chemical structure, researchers aim to enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Recent studies have demonstrated that modifying the amide moiety of certain thiazole (B1198619) derivatives can significantly increase their inhibitory potency against specific enzymes. For instance, starting with a thiazole derivative with an initial IC50 of 0.6 μM, researchers were able to synthesize an analog with an IC50 of 0.22 ± 0.02 nM, representing a substantial improvement in potency. nih.govresearchgate.net This was achieved through structure-based design, guided by cocrystal structures of the target enzyme with the inhibitors. nih.govresearchgate.net
Furthermore, the introduction of various substituents on the phenyl and thiazole rings has been shown to modulate the biological activity of these compounds. For example, the addition of a 3,4-dichloro phenyl group to a phenylthiazole derivative resulted in excellent growth-inhibitory effects against several cancer cell lines, with an IC50 of 2.01 μM against the HT29 cell line. mdpi.com Similarly, the presence of a methoxy (B1213986) group on the phenyl ring has been associated with promising anticancer potential. mdpi.comnih.gov
The exploration of different synthetic routes allows for the creation of a diverse library of this compound analogs. These methods often involve the cyclization of α-haloketones with thiourea (B124793) or the reaction of thiourea with α-bromoketones to form the thiazole ring. By employing these and other innovative synthetic strategies, researchers can continue to generate novel compounds with optimized therapeutic potential.
Table 1: Examples of this compound Analogs and their Biological Activities
| Compound/Analog | Modification | Biological Activity | Reference |
| Acrylamide-containing derivative | Covalent binding to Cys32 on the catalytic site of GSTO1–1 | Potent GSTO1–1 inhibitor (IC50 = 0.22 ± 0.02 nM) | nih.govresearchgate.net |
| Phenylthiazole derivative with 3,4-dichloro phenyl group | Substitution on the phenyl ring | Excellent growth-inhibitory effects on HT29 cancer cell line (IC50 = 2.01 µM) | mdpi.com |
| Thiazole derivative with methoxy group on the phenyl ring | Substitution on the phenyl ring | Promising anticancer potential | mdpi.comnih.gov |
| N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide | Acetylated thiazole ring, phenyl substitution, and thioether-linked p-tolyl group | Potential for various scientific research applications, including as a building block for more complex molecules and as a probe to study biological pathways. |
In-depth Mechanistic Investigations of Biological Targets and Pathways
A thorough understanding of how this compound and its analogs interact with biological systems is crucial for their development as therapeutic agents. This involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. For example, some thiazole compounds have been shown to bind to DNA and interact with topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Others have been identified as inhibitors of enzymes such as Glutathione (B108866) S-Transferase Omega 1 (GSTO1–1) and indoleamine 2,3-dioxygenase (IDO). nih.govresearchgate.netunipg.it GSTO1 is a potential new target in oncology, and its silencing has been shown to impair cancer cell viability. researchgate.net
The biological effects of these compounds are often mediated through their interactions with key biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases. Others can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Advanced research techniques such as crystallography, molecular docking, and various spectroscopic methods are being employed to gain detailed insights into the mechanism of action of these compounds. nih.govacs.orgresearchgate.net X-ray diffraction techniques, for example, have been used to study the solid-state polymorphism of 4-phenylthiazole-2-thiol (B1223627), providing valuable information about its tautomeric forms and thermodynamic stability. acs.org
Exploration of this compound in Materials Science and Industrial Applications
Beyond its therapeutic potential, this compound and its derivatives also hold promise in the field of materials science and for various industrial applications. The unique chemical properties of the thiazole ring make it a valuable component in the design of novel materials with specific functionalities.
One area of interest is the use of these compounds as polymer additives. Their chemical structure can enhance the properties of polymers, leading to materials with improved thermal stability, conductivity, or other desired characteristics. Additionally, preliminary studies suggest that some thiazole derivatives may possess pesticidal activity, offering a potential alternative to traditional pesticides in agriculture.
The electrochemical properties of phthalocyanines substituted with 4-phenylthiazole-2-thiol have also been investigated. researchgate.net These studies reveal that the incorporation of thiazole moieties can influence the redox properties of these molecules, which is relevant for their application in areas such as electrocatalysis and molecular electronics. researchgate.net
Translational Research from Preclinical Findings to Potential Therapeutic Development
The ultimate goal of research on this compound and its analogs is to translate promising preclinical findings into effective therapeutic agents for human diseases. This requires a multidisciplinary approach that bridges the gap between basic research and clinical development.
A key aspect of translational research is the development of multi-targeting therapies. nih.gov It is increasingly recognized that targeting a single oncoprotein may not be sufficient for long-term remission in complex diseases like cancer. nih.gov Therefore, researchers are exploring the development of single drugs that can modulate multiple targets or the use of combination therapies to block numerous carcinogenic pathways. nih.gov
The journey from a promising compound in the lab to a clinically approved drug is long and challenging. It involves rigorous preclinical testing to evaluate the compound's efficacy and safety in cellular and animal models. For example, in a neutropenic mouse thigh infection model, a phenylthiazole compound demonstrated comparable efficacy to vancomycin (B549263) at low doses. fabad.org.tr
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. mdpi.com By systematically modifying the chemical structure and evaluating the impact on biological activity, researchers can identify the key structural features required for optimal efficacy and selectivity. mdpi.comfabad.org.tr This iterative process of design, synthesis, and testing is essential for the development of new and improved drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Phenylthiazole-2-thiol, and how are intermediates characterized?
- Answer : The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiol-containing heterocycles like this compound can be synthesized via condensation of thiourea derivatives with α-haloketones, followed by acid-catalyzed cyclization. Key intermediates are confirmed using IR spectroscopy (to detect -SH stretches at ~2500 cm⁻¹) and ¹H-NMR (to verify aromatic protons and thiol proton environments). Elemental analysis ensures purity and stoichiometric agreement .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=S, C-N, and -SH stretches).
- ¹H-NMR : Resolves aromatic proton environments and confirms substitution patterns. For example, thiazole protons typically appear as singlet peaks between δ 7.0–8.5 ppm.
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+1]⁺ ions).
- Elemental Analysis : Ensures purity (>95%) and matches calculated C, H, N, S percentages .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store at –20°C for long-term stability, as thiols are prone to oxidation.
- Waste Disposal : Neutralize with dilute NaOH before disposal to minimize environmental hazards .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
- Answer :
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in S-alkylation reactions.
- Catalysts : Use NaH or K₂CO₃ to deprotonate the thiol group, improving reactivity.
- Temperature Control : Reflux conditions (70–80°C) accelerate cyclization but must be monitored to avoid side reactions (e.g., oxidation).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. elemental analysis) for thiol-containing compounds?
- Answer :
- Deuterated Solvents : Use DMSO-d₆ to stabilize thiol protons and prevent exchange broadening in NMR.
- pH Adjustment : Acidic conditions (e.g., adding CD₃COOD) sharpen –SH signals by protonating the thiol group.
- Cross-Validation : Combine multiple techniques (e.g., HR-MS for exact mass, X-ray crystallography for unambiguous structure determination using SHELX software ). Discrepancies in elemental analysis may indicate hydration or solvent retention, requiring recrystallization .
Q. What strategies are effective for designing enzyme inhibition studies using this compound derivatives?
- Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to enhance binding to enzyme active sites.
- In Vitro Assays : Test against target enzymes (e.g., urease or cholinesterase) using spectrophotometric methods. IC₅₀ values are calculated from dose-response curves.
- Molecular Docking : Use software like AutoDock to predict binding modes, focusing on thiol-mediated hydrogen bonding and π-π stacking interactions with aromatic residues .
Q. How can researchers mitigate oxidation of the thiol group during storage and experimental workflows?
- Answer :
- Inert Atmosphere : Store under argon or nitrogen to prevent disulfide formation.
- Antioxidants : Add 1% (w/v) ascorbic acid or dithiothreitol (DTT) to solutions.
- Low-Temperature Synthesis : Conduct reactions at 0–4°C to minimize thermal degradation.
- TLC Monitoring : Use iodine vapor or Ellman’s reagent to detect free –SH groups during purification .
Methodological Notes
- Data Contradiction Example : If NMR suggests purity but elemental analysis shows discrepancies, repeat the synthesis under anhydrous conditions and use Karl Fischer titration to check for moisture .
- Advanced Structural Analysis : For ambiguous cases, single-crystal X-ray diffraction (via SHELXL ) provides definitive bond lengths and angles, resolving tautomeric forms or positional isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
